molecular formula C5H6N2OS B3296353 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one CAS No. 89322-74-7

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one

Cat. No. B3296353
CAS RN: 89322-74-7
M. Wt: 142.18 g/mol
InChI Key: CCRLNAQEUPHCJX-UHFFFAOYSA-N
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Description

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one, also known as Allopurinol, is a xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. Allopurinol is a synthetic analogue of hypoxanthine, a naturally occurring purine base, and is a structural isomer of oxypurinol, the active metabolite of Allopurinol.

Mechanism of Action

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one inhibits xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one reduces the production of uric acid and prevents the formation of uric acid crystals, which are responsible for the symptoms of gout.
Biochemical and Physiological Effects:
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been shown to reduce serum uric acid levels and prevent the formation of uric acid crystals in patients with gout and hyperuricemia. Additionally, 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of cardiovascular disease, cancer, and neurological disorders.

Advantages and Limitations for Lab Experiments

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one is widely available and relatively inexpensive, making it a popular choice for laboratory experiments. However, 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has a relatively short half-life and is rapidly metabolized in the body, which may limit its effectiveness in certain experimental settings.

Future Directions

Future research on 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one should focus on its potential use in the treatment of cardiovascular disease, cancer, and neurological disorders. Additionally, further studies are needed to determine the optimal dosing and administration of 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one in these disease states. Finally, future research should investigate the potential side effects and long-term safety of 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one, particularly in patients with chronic diseases.

Scientific Research Applications

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been extensively studied for its use in the treatment of gout and hyperuricemia. Additionally, 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been investigated for its potential use in the treatment of cardiovascular disease, cancer, and neurological disorders. 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one has been shown to have antioxidant and anti-inflammatory properties, and has been shown to reduce oxidative stress and inflammation in various disease states.

properties

IUPAC Name

5-methyl-4-sulfanylidene-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRLNAQEUPHCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC=NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one

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